molecular formula C13H9F3OS B8076547 4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol

4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol

Cat. No.: B8076547
M. Wt: 270.27 g/mol
InChI Key: PFVHXYGUHJYCPX-UHFFFAOYSA-N
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Description

The compound with the identifier “4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol” is a chemical entity listed in various chemical databases. It is important in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary information held by chemical manufacturers. general methods may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale chemical reactors. The process involves the precise control of reaction parameters to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A compound with related chemical structure and biological activity.

    CID 5479530: A cephalosporin used in antibacterial treatments.

Uniqueness

4-[(2,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

4-[(2,4-difluorophenyl)methoxy]-3-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3OS/c14-9-2-1-8(11(15)5-9)7-17-13-4-3-10(18)6-12(13)16/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVHXYGUHJYCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)COC2=C(C=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)COC2=C(C=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.